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Compound of Interest

2-Chloro-6-
Compound Name: _ o
(trifluoromethoxy)pyridine

Cat. No.: B568770

This guide provides a comprehensive overview of the physicochemical properties, reactivity,
and applications of 2-Chloro-6-(trifluoromethoxy)pyridine. It is intended for researchers,
scientists, and professionals in drug development and agrochemical research who utilize
fluorinated heterocyclic compounds as key building blocks in synthesis.

Introduction and Strategic Importance

2-Chloro-6-(trifluoromethoxy)pyridine is a halogenated and fluorinated pyridine derivative.
The strategic incorporation of a trifluoromethoxy (-OCFs) group onto the pyridine scaffold
imparts a unique combination of properties not achievable with the more common
trifluoromethyl (-CFs) group. The -OCFs group is a strong electron-withdrawing moiety, yet it is
more lipophilic than a nitro group and is metabolically highly stable. These characteristics make
it an invaluable building block in modern medicinal and agricultural chemistry.[1] Understanding
its core physicochemical properties is paramount to leveraging its full potential in designing
next-generation molecules with enhanced efficacy, stability, and pharmacokinetic profiles.

Molecular Structure and Identification

The foundational structure of 2-Chloro-6-(trifluoromethoxy)pyridine consists of a pyridine
ring substituted at the 2-position with a chlorine atom and at the 6-position with a
trifluoromethoxy group. The chlorine atom serves as a versatile synthetic handle, primarily for
nucleophilic aromatic substitution reactions, while the trifluoromethoxy group profoundly
influences the electronic and metabolic properties of the molecule.
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Caption: Chemical structure of 2-Chloro-6-(trifluoromethoxy)pyridine.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 1221171-70-5 [2]

Molecular Formula CeHsCIFsNO [2][3]

Molecular Weight 197.54 g/mol [2]
2-chloro-6-

IUPAC Name ) o [2]
(trifluoromethoxy)pyridine
GZFNUCAMADABAO-

InChl Key [2]

UHFFFAOYSA-N

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both
chemical reactions and biological systems. For a molecule like 2-Chloro-6-
(trifluoromethoxy)pyridine, these parameters dictate its solubility, membrane permeability,
and reactivity, which are essential considerations in drug and pesticide design.

Table 2: Summary of Physicochemical Data
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Significance in

Property Value Source
R&D
) Basic quality control
White to colorless )
Appearance ) and formulation [3]
powder/solid
parameter.
Defines solid-state
_ _ handling conditions
Melting Point ~33°C ] [3]
and purity
assessment.
Important for
- ) purification via
Boiling Point 78 °C @ 23 mmHg o [3]
distillation and
assessing volatility.
Crucial for selecting
appropriate reaction
solvents and
) predicting
- Low in water; soluble ] o
Solubility ) ) bioavailability. Poor [3]
in organic solvents o
aqueous solubility is
common for highly
fluorinated
compounds.
A measure of
lipophilicity. A value in
this range often
correlates with good
XLogP3 3.4 [2]

cell membrane
permeability, a key
factor in ADME
profiling.

Spectral and Analytical Characterization
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Structural confirmation and purity assessment are non-negotiable in scientific research.
Spectroscopic techniques provide the necessary evidence for the identity and integrity of 2-
Chloro-6-(trifluoromethoxy)pyridine.
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Caption: Standard analytical workflow for structural confirmation and purity assessment.
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton spectrum is expected to be simple, showing signals corresponding to
the three protons on the pyridine ring. The electron-withdrawing nature of the substituents
will shift these signals downfield.

o 1F NMR: A single, sharp signal is anticipated for the three equivalent fluorine atoms of the
trifluoromethoxy group, providing a clear diagnostic marker for the presence of this moiety.

o 13C NMR: Will show six distinct signals for the carbon atoms, with the carbon attached to
the trifluoromethoxy group showing a characteristic quartet due to coupling with the
fluorine atoms.

o Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass
spectrometry (GC-MS) will show a molecular ion peak (M+) corresponding to the molecular
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weight. The isotopic pattern of this peak will be characteristic of a molecule containing one
chlorine atom (an M+2 peak approximately one-third the intensity of the M+ peak).

« Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for
C-F stretching (typically in the 1100-1300 cm~1 region), C-O stretching, and aromatic C-N
and C-C vibrations, confirming the presence of the key functional groups.

Reactivity and Synthetic Utility

The chemical behavior of 2-Chloro-6-(trifluoromethoxy)pyridine is dominated by the
electronic properties of its substituents. Both the chlorine atom and the trifluoromethoxy group
are strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic
substitution but significantly activates it for nucleophilic aromatic substitution (SnAr).

Key Reaction:

* Nucleophilic Aromatic Substitution (SrAr): The chlorine atom at the 2-position is an excellent
leaving group. The electron-deficient nature of the pyridine ring facilitates attack by a wide
range of nucleophiles (e.g., amines, alcohols, thiols) at this position.[3] This reaction is the
cornerstone of its utility as a synthetic intermediate, allowing for the straightforward
introduction of diverse functional groups.

Caption: Generalized scheme for Nucleophilic Aromatic Substitution on the title compound.

Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is often used as a bioisostere for other groups to enhance
metabolic stability and modulate lipophilicity.[1] The introduction of this moiety can lead to
improved pharmacokinetic properties, such as increased oral bioavailability and longer half-life,
by blocking sites of metabolic oxidation.

o Medicinal Chemistry: Used as a key intermediate for synthesizing compounds targeting a
wide range of diseases. Its derivatives have been investigated for potential antimicrobial and
anticancer activities.[1][3]

o Agrochemicals: The trifluoromethylpyridine scaffold is a well-established feature in many
modern pesticides and herbicides.[4][5] The unique properties of the trifluoromethoxy group
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can be exploited to develop new active ingredients with improved potency and environmental
profiles.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.

o Hazard Identification: 2-Chloro-6-(trifluoromethoxy)pyridine is classified as toxic if
swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory
irritation.[2]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

« Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep
away from strong oxidizing agents, strong acids, and strong bases.[7]

Experimental Protocol: Determination of LogP
(Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the ADME
properties of a drug candidate. The Shake-Flask method is the gold standard for its
determination.

Objective: To experimentally determine the LogP value of 2-Chloro-6-
(trifluoromethoxy)pyridine.

Materials:
e 2-Chloro-6-(trifluoromethoxy)pyridine
e n-Octanol (HPLC grade, pre-saturated with water)

e Deionized water (HPLC grade, pre-saturated with n-octanol)
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Separatory funnels

Mechanical shaker or vortex mixer

Centrifuge

UV-Vis Spectrophotometer or HPLC with UV detector

Volumetric flasks and pipettes

Methodology:

Preparation of Saturated Solvents: Mix n-octanol and water in a large vessel and shake
vigorously for 24 hours. Allow the layers to separate completely. The top layer is water-
saturated octanol, and the bottom layer is octanol-saturated water.

Standard Curve Generation: Prepare a series of standard solutions of the compound in the
octanol phase at known concentrations. Measure the absorbance (or HPLC peak area) for
each standard to generate a calibration curve.

Partitioning Experiment: a. Accurately weigh a small amount of 2-Chloro-6-
(trifluoromethoxy)pyridine and dissolve it in water-saturated n-octanol to create a stock
solution of known concentration. b. In a separatory funnel, combine a precise volume of the
octanol stock solution with an equal volume of octanol-saturated water. c. Seal the funnel
and shake vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow the
compound to partition between the two phases until equilibrium is reached.

Phase Separation: a. Let the funnel stand until the layers have clearly separated. b. To
ensure complete separation, transfer the mixture to a centrifuge tube and centrifuge for 10-
15 minutes.

Analysis: a. Carefully withdraw a sample from the n-octanol (organic) phase. b. Dilute the
sample as necessary with n-octanol. c. Measure the concentration of the compound in the
octanol phase ([Compound]..t) using the previously generated calibration curve.

Calculation: a. The concentration in the agueous phase ([Compound]aq) can be determined
by mass balance: [Initial Concentration in Octanol] - [Final Concentration in Octanol]. b.
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Calculate the partition coefficient, P: P = [Compound]o.t / [Compound]aq c. Calculate LogP:
LogP = logio(P)

» Validation: The experiment should be repeated at least three times to ensure the
reproducibility of the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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